

An In-Depth Technical Guide to (4-tert-butylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-tert-Butylbenzophenone**

Cat. No.: **B1582318**

[Get Quote](#)

This guide provides a comprehensive technical overview of **4-tert-Butylbenzophenone**, a versatile ketone widely utilized in industrial and research settings. With full editorial control, this document is structured to deliver not just data, but actionable insights for researchers, chemists, and professionals in drug development and polymer science. We will delve into its fundamental properties, synthesis, core applications as a photoinitiator, and analytical characterization, grounding all information in established scientific principles.

Nomenclature and Identification: Defining the Molecule

Precise identification is the cornerstone of chemical research and application. **4-tert-Butylbenzophenone** is known by a variety of names and identifiers across different databases and commercial suppliers. Understanding these synonyms is crucial for comprehensive literature searches and regulatory compliance.

The compound's formal IUPAC name is (4-tert-butylphenyl)(phenyl)methanone^[1]. It is assigned the Chemical Abstracts Service (CAS) Registry Number 22679-54-5^{[1][2][3]}.

A multitude of synonyms and trade names are in use, including:

- 4-(t-Butyl)benzophenone^{[1][2]}
- p-tert-Butylbenzophenone

- Methanone, [4-(1,1-dimethylethyl)phenyl]phenyl-[[1](#)][[2](#)]
- (4-(tert-Butyl)phenyl)(phenyl)methanone[[1](#)]
- 4-tert-Butylphenyl phenyl ketone[[1](#)]

These names all refer to the same chemical structure, which consists of a benzophenone core substituted with a tert-butyl group at the para-position of one of the phenyl rings.

Structural and Molecular Identifiers

Identifier	Value	Source
Molecular Formula	C ₁₇ H ₁₈ O	[1][2]
Molecular Weight	238.32 g/mol	[1][3]
Canonical SMILES	CC(C) (C)C1=CC=C(C=C1)C(=O)C2 =CC=CC=C2	[1]
InChI	InChI=1S/C17H18O/c1- 17(2,3)15-11-9-14(10-12- 15)16(18)13-7-5-4-6-8-13/h4- 12H,1-3H3	[1][2]
InChIKey	DFYJCXSOGSYMAJ- UHFFFAOYSA-N	[1][2]
CAS Number	22679-54-5	[1][2][3]
EC Number	245-154-1	[1]
PubChem CID	89790	[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, developing formulations, and ensuring safe handling.

Physical Properties

Property	Value	Unit	Notes and Source
Appearance	White to off-white solid/crystalline powder		[4]
Melting Point	38-42	°C	
Boiling Point	168-170 @ 2 mmHg	°C	
Flash Point	150	°C	
Solubility	Limited solubility in water. Soluble in organic solvents like ethanol, acetone, and ether.		The bulky, nonpolar tert-butyl group limits aqueous solubility.[4]
Octanol/Water Partition Coefficient (logP)	4.9		A high logP value indicates significant lipophilicity.[1]

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the molecule, allowing for unambiguous identification and characterization.

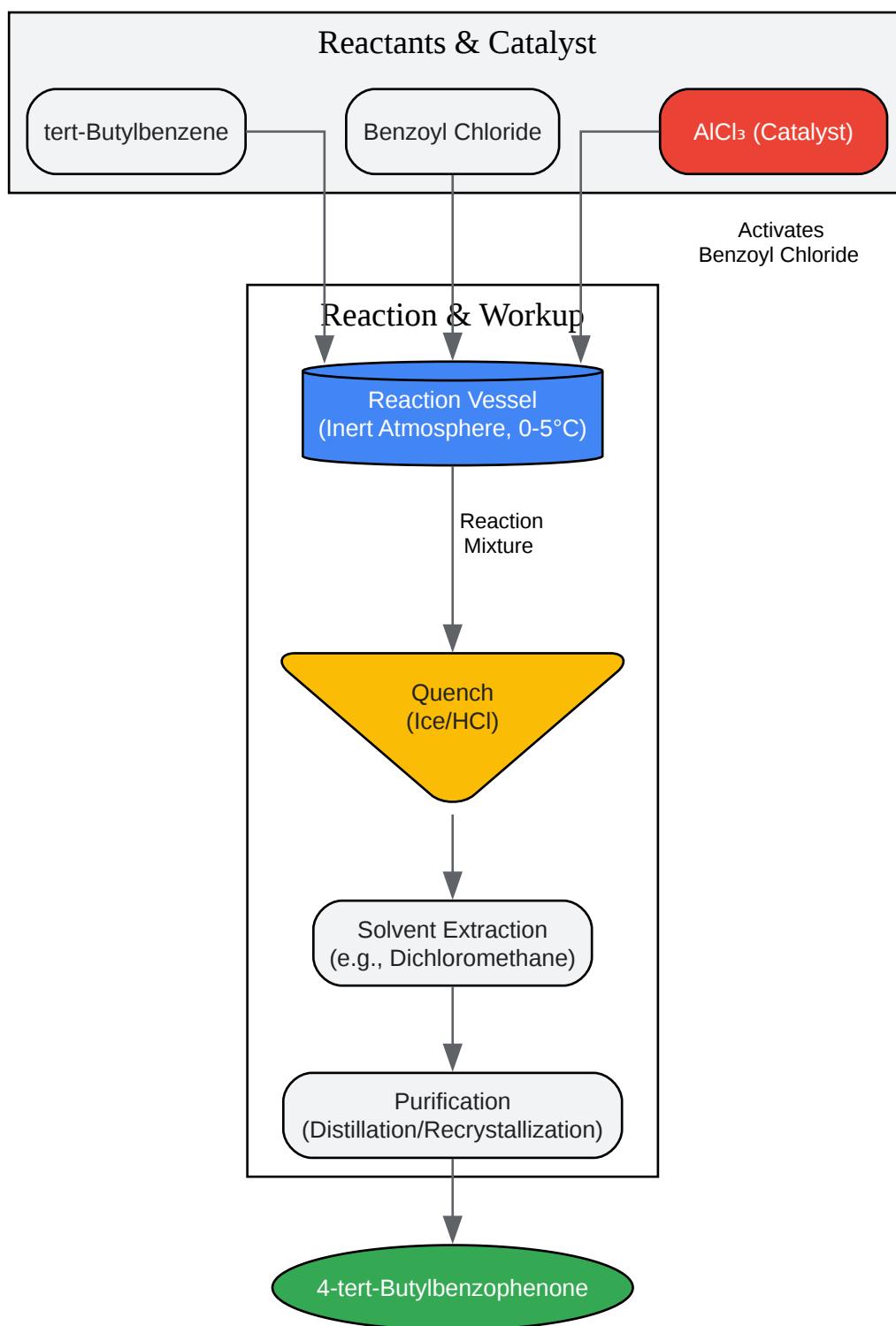
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) group.
 - C=O Stretch: A prominent peak is expected around $1640\text{-}1680\text{ cm}^{-1}$, typical for an aryl ketone.[5]
 - C-H Stretch (Aromatic): Peaks are observed in the range of $3020\text{-}3100\text{ cm}^{-1}$.[5]
 - C-H Stretch (Aliphatic): Peaks corresponding to the tert-butyl group will appear just below 3000 cm^{-1} . The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[6]

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.
 - Aromatic Protons: A complex multiplet pattern between 7.2-7.8 ppm is expected for the protons on the two different phenyl rings.
 - tert-Butyl Protons: A sharp singlet, integrating to 9 hydrogens, will be present around 1.3 ppm.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum reveals the number of unique carbon environments.
 - Carbonyl Carbon: A signal in the downfield region, typically >190 ppm, corresponds to the ketone carbonyl carbon.
 - Aromatic Carbons: Multiple signals will appear in the 120-140 ppm range.
 - tert-Butyl Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group will be observed in the upfield region (~30-35 ppm).
- **UV-Vis Spectroscopy:** **4-tert-Butylbenzophenone** exhibits strong absorbance in the UV region, a property critical to its function as a photoinitiator. The absorption spectrum is crucial for matching the photoinitiator with the emission spectrum of a UV lamp for efficient curing.[\[7\]](#)

Synthesis of 4-tert-Butylbenzophenone: A Practical Approach

The most common and industrially viable method for synthesizing **4-tert-Butylbenzophenone** is the Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl_3).

Reaction Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Friedel-Crafts acylation workflow for **4-tert-Butylbenzophenone** synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on the strict exclusion of moisture, which deactivates the aluminum chloride catalyst.

- Apparatus Setup:
 - Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
 - Fit the top of the condenser with a drying tube containing calcium chloride or a nitrogen/argon inlet to maintain an inert atmosphere. The reaction should be performed in a fume hood as HCl gas is evolved.^[8]
- Reactant Charging:
 - Charge the flask with anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent such as dichloromethane (DCM) or carbon tetrachloride.^[9]
 - Cool the flask to 0-5°C using an ice bath.
- Addition of Acylating Agent:
 - In the dropping funnel, place benzoyl chloride (1.0 eq) dissolved in a small amount of the reaction solvent.
 - Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes. Maintain the temperature below 10°C. A colored complex will form.
- Addition of Substrate:
 - Following the formation of the acylium ion complex, add tert-butylbenzene (1.0 eq) dropwise from the dropping funnel, again maintaining the reaction temperature at 0-5°C.^[9]
- Reaction:
 - After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Workup and Quenching:
 - Once the reaction is complete, cool the flask back down in an ice bath.
 - Very slowly and carefully, quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and dissolves the inorganic salts.
 - Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Isolation and Purification:
 - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol or hexane to yield the final, pure **4-tert-Butylbenzophenone**.

Core Application: Type II Photoinitiation

4-tert-Butylbenzophenone is a classic example of a Type II photoinitiator.[\[10\]](#)[\[11\]](#) Unlike Type I photoinitiators that undergo direct unimolecular cleavage upon UV exposure, Type II initiators require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine or an alcohol, to generate free radicals.[\[7\]](#)[\[10\]](#)

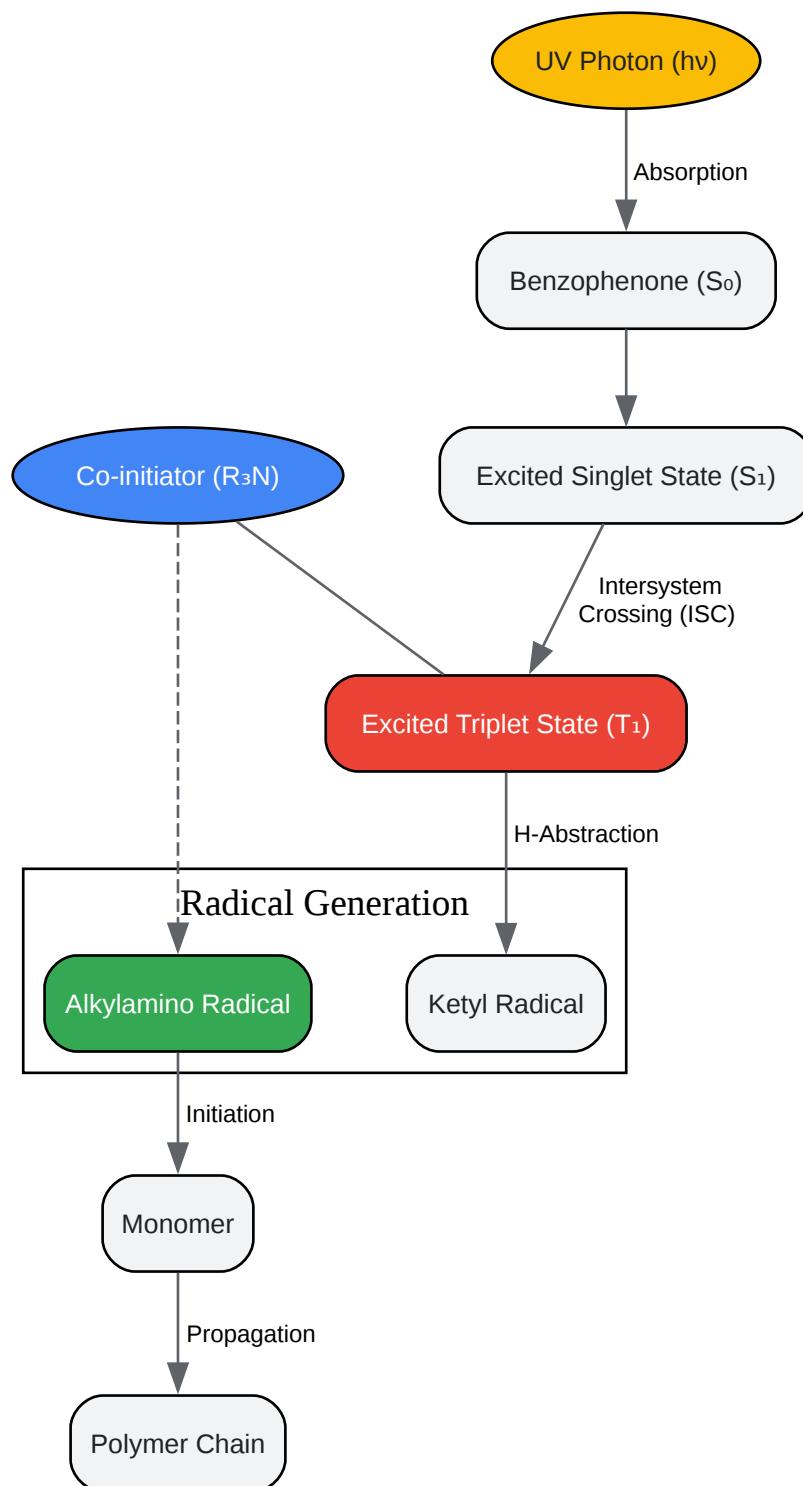
Mechanism of Action

The process begins with the absorption of UV light by the benzophenone molecule, which promotes it from its ground state (S₀) to an excited singlet state (S₁). This is followed by a rapid and highly efficient intersystem crossing (ISC) to the more stable excited triplet state (T₁). The triplet state is the key reactive species.

The excited triplet benzophenone then abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). This bimolecular reaction generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is typically the primary species that initiates the polymerization of monomers, such as acrylates.

[\[12\]](#)

Photoinitiation Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Mechanism of radical generation by a Type II photoinitiator system.

Protocol for UV Curing of an Acrylate Film

This protocol provides a general framework for using **4-tert-Butylbenzophenone** in a UV-curable formulation. Optimization will be required based on the specific monomers, oligomers, and desired film properties.

- Formulation Preparation:

- In a light-protected container (e.g., an amber vial), combine the desired acrylate oligomers and monomers. A common formulation might include a urethane diacrylate oligomer and a monomer like isobornyl acrylate to adjust viscosity.
- Add **4-tert-Butylbenzophenone** to the resin mixture at a concentration of 1-5% by weight.
- Add a co-initiator, such as ethyl 4-(dimethylamino)benzoate (EDB) or triethanolamine (TEA), in a 1:1 or 1:2 molar ratio with the benzophenone.
- Mix thoroughly until all components are fully dissolved. Gentle heating may be applied if necessary.

- Film Application:

- Apply a thin, uniform film of the prepared resin onto a substrate (e.g., glass, metal, or plastic) using a spin coater, draw-down bar, or other suitable method. Film thickness is a critical parameter for cure efficiency.[13]

- UV Curing:

- Place the coated substrate under a medium-pressure mercury vapor lamp or a UV LED source with an emission spectrum that overlaps with the absorbance of the benzophenone.
- Expose the film to UV radiation. The required dose (intensity x time) will depend on the lamp intensity, film thickness, and formulation reactivity. A typical starting point is an exposure time of 30-120 seconds.[13]

- Cure Assessment:

- The film is considered cured when it is tack-free to the touch.[13]

- Further quantitative analysis can be performed using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate C=C peak (around 1635 cm^{-1}) or rheometry to measure the change in viscoelastic properties.

Analytical Characterization Methods

Accurate analysis of **4-tert-Butylbenzophenone** is essential for quality control of the raw material and for monitoring its presence in finished products or environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for this purpose.[14][15]

HPLC Method Protocol

- Instrumentation: An HPLC system equipped with a UV detector (set to an appropriate wavelength, e.g., 254 nm), a C18 reverse-phase column, and an autosampler.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a starting point could be 70:30 (v/v) acetonitrile:water.
- Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent like acetonitrile to create a stock solution. Prepare a series of dilutions for calibration.
- Analysis: Inject the standards and sample onto the column. The retention time of the peak will identify **4-tert-Butylbenzophenone**, and the peak area will be used for quantification against the calibration curve.

GC-MS Method Protocol

- Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A non-polar capillary column (e.g., DB-5ms) is suitable.
- GC Conditions:
 - Injector Temperature: 270°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Program: Start at 100°C, then ramp at 10°C/min to 260°C and hold for 4 minutes.
[\[16\]](#)
- MS Conditions:
 - Ion Source: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 50-300.
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
- Analysis: The GC will separate the components of the mixture, and the MS will provide a mass spectrum for the eluting peak, allowing for positive identification based on its fragmentation pattern and retention time.

References

- National Institute of Standards and Technology (NIST). 4-tert-Butyl-benzophenone. NIST Chemistry WebBook. [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 89790, **4-tert-Butylbenzophenone**. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). IR Spectrum for 4-tert-Butyl-benzophenone. NIST Chemistry WebBook. [\[Link\]](#)
- PrepChem. Synthesis of 4'-tert.butylacetophenone. [\[Link\]](#)
- Solubility of Things. 4-tert-butylphenol. [\[Link\]](#)
- Polymer Innovation Blog.
- ResearchGate. Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C)
- Polymer Innovation Blog. (2016).
- National Center for Biotechnology Information. Isolation and Characterization of 4-tert-Butylphenol-Utilizing *Sphingobium fuliginis* Strains from *Phragmites australis* Rhizosphere Sediment. [\[Link\]](#)
- Royal Society of Chemistry.
- Wikipedia. 4-tert-Butylphenol. [\[Link\]](#)
- ResearchGate. Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C)
- ResearchGate. Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C)

- Jinan Future chemical Co.,Ltd.
- The Friedel-Crafts Reaction. University of California, Irvine. [\[Link\]](#)
- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [\[Link\]](#)
- MDPI. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [\[Link\]](#)
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [\[Link\]](#)
- Royal Society of Chemistry. Analytical Methods. [\[Link\]](#)
- Scribd.
- Royal Society of Chemistry. Analytical Methods. [\[Link\]](#)
- MDPI. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butyl-benzophenone (CAS 22679-54-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-tert-Butyl-benzophenone [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-tert-Butyl-benzophenone [webbook.nist.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cerritos.edu [cerritos.edu]
- 9. prepchem.com [prepchem.com]
- 10. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. longchangchemical.com [longchangchemical.com]
- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Isolation and Characterization of 4-tert-Butylphenol-Utilizing *Sphingobium fuliginis* Strains from *Phragmites australis* Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (4-tert-butylphenyl) (phenyl)methanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582318#synonyms-and-alternative-names-for-4-tert-butylbenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com